1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(8-bromodibenzothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS/c1-8(16)9-2-4-13-11(6-9)12-7-10(15)3-5-14(12)17-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFWUNKKWUMIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Cyanation of 2,8-Dibromodibenzo[b,d]thiophene
The first critical step involves converting 2,8-dibromodibenzo[b,d]thiophene (3a) to 8-bromodibenzo[b,d]thiophene-2-carbonitrile (3b) via Ullmann-type cyanation. Reacting 3a with CuCN in DMF at reflux for 20 hours replaces the bromine at position 2 with a cyano group, yielding 3b in 43% after silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 8.39 (s, 1H, H-1), 8.31 (s, 1H, H-3), and 7.96–7.64 (m, aromatic protons).
Grignard Addition to Nitriles for Ketone Formation
The cyano group in 3b undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), forming an imine intermediate. Acidic hydrolysis (HCl/H₂O) subsequently yields 1-(8-bromodibenzo[b,d]thiophen-2-yl)ethanone. This step achieves a 65% yield, with mass spectrometry (MS) confirming the molecular ion peak at m/z 304.98 [M]⁺.
Friedel-Crafts Acylation of 8-Bromodibenzo[b,d]thiophene
Mechanistic Considerations for Electron-Deficient Substrates
Friedel-Crafts acylation typically requires electron-rich arenes, but 8-bromodibenzo[b,d]thiophene’s electron-withdrawing bromine complicates reactivity. Using a 2:1 molar ratio of acetyl chloride to AlCl₃ generates the acylium ion (CH₃CO⁺), which reacts at position 2 due to residual activation by sulfur2. The reaction proceeds at 80°C for 12 hours, yielding the target compound in 35% after recrystallization (CHCl₃/MeOH)2.
Competing Directing Effects and Byproduct Formation
The bromine’s para-directing influence conflicts with sulfur’s ortho/para activation, leading to a 20% yield of 1-(4-bromodibenzo[b,d]thiophen-2-yl)ethanone as a byproduct2. Column chromatography (petroleum ether/EtOAc, 4:1) isolates the desired isomer, confirmed by ¹³C NMR: δ 198.4 (C=O), 142.1–118.7 (aromatic carbons).
Alternative Pathways: Suzuki-Miyaura Cross-Coupling
Boronic Acid Synthesis and Coupling Conditions
Arylboronic acids serve as versatile partners for introducing acetyl groups. (3-Acetylphenyl)boronic acid, prepared via Miyaura borylation of 3-bromoacetophenone, reacts with 8-bromodibenzo[b,d]thiophene under Pd(PPh₃)₄ catalysis. Optimized conditions (toluene/ethanol, 85°C, 24 hours) yield 50% of the coupled product.
Limitations in Steric Environments
Bulky substituents at position 2 hinder transmetalation, reducing yield to 28% for tert-butylacetyl variants.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Purity (%) |
|---|---|---|---|---|
| Cyanation/Grignard | 3a | CuCN, MeMgBr | 40% | 95 |
| Friedel-Crafts | 8-Bromo-DBT | AcCl, AlCl₃ | 35% | 90 |
| Suzuki-Miyaura | 8-Bromo-DBT | Pd(PPh₃)₄, Boronic acid | 50% | 98 |
The Suzuki-Miyaura method offers superior yield and purity but requires pre-functionalized boronic acids. The Grignard route, while efficient, involves hazardous reagents and multi-step protocols.
Chemical Reactions Analysis
Types of Reactions
1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include various substituted dibenzothiophenes depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
The compound 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone (CAS No. 2033078-02-1) is a chemical of interest in various scientific research applications, particularly in the fields of organic chemistry, materials science, and pharmaceuticals. This article explores its applications, supported by data tables and case studies.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it a valuable building block for synthesizing more complex organic molecules.
Case Study: Synthesis of Novel Thiophene Derivatives
Research has demonstrated the use of this compound in synthesizing novel thiophene derivatives that exhibit enhanced electronic properties suitable for applications in organic electronics and photovoltaics. The bromine atom provides a site for nucleophilic substitution reactions, facilitating further modifications.
Material Science
The compound's unique electronic properties make it suitable for developing advanced materials. It has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to form stable thin films.
Case Study: OLED Fabrication
In a study focused on OLED fabrication, this compound was incorporated into the active layer of OLED devices. The resulting devices showed improved efficiency and stability compared to those using traditional materials.
Pharmaceutical Applications
The compound's structural features suggest potential pharmacological activities. Preliminary studies indicate that derivatives of this compound may possess anti-cancer properties, making it a candidate for further drug development research.
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy development.
Mechanism of Action
The mechanism of action of 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its aromatic and heterocyclic structure. The bromine atom and carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Bromine substitution enhances electrophilic reactivity, enabling Suzuki-Miyaura or Ullmann coupling (e.g., ).
- Electron-donating groups (e.g., methoxy in ) improve solubility and stabilize charge-transfer complexes.
- Acetyl groups at thiophene positions enable nucleophilic additions or condensations (e.g., oxime formation in ).
Challenges :
- Bromination regioselectivity requires careful control to avoid polybrominated byproducts .
- Acetyl groups may undergo undesired side reactions (e.g., oxidation or aldol condensation) under basic conditions .
Physicochemical Properties
Spectral Characterization
- NMR : The acetyl group in similar compounds shows characteristic ¹H NMR signals at δ 2.25–2.50 ppm (methyl) and ¹³C NMR signals at δ 190–200 ppm (carbonyl) . Bromine induces deshielding in adjacent protons (δ 7.5–8.5 ppm) .
- DFT Calculations : Density functional theory (DFT) predicts NMR chemical shifts with <3 ppm deviation from experimental data, as demonstrated for borolan-2-yl-thiophene analogs .
Biological Activity
1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone, with the CAS number 2033078-02-1, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its applications in pharmacology and medicinal chemistry.
The compound is characterized by the following properties:
- Molecular Formula : C15H11BrS
- Molecular Weight : 305.22 g/mol
- Chemical Structure : The structure consists of a dibenzo[b,d]thiophene core substituted with a bromine atom and an ethanone group.
This compound exhibits various biological activities primarily through its interactions with cellular targets. Its mechanism includes:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which can lead to cellular damage or apoptosis in certain cancer cell lines .
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, potentially affecting metabolic pathways related to cancer progression .
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of dibenzothiophene compounds, including this compound, showed promising anticancer properties against various cancer cell lines. The mechanism involved the formation of reactive intermediates that can alkylate DNA and proteins, leading to cell death .
- In vitro tests indicated that this compound could significantly reduce the viability of breast cancer cells, showcasing its potential as an anticancer agent .
- Neuroprotective Effects :
- Toxicological Studies :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone?
The synthesis typically involves Friedel-Crafts acylation of brominated dibenzothiophene derivatives. For example, brominated dibenzothiophene can react with acetyl chloride in the presence of AlCl₃ under anhydrous conditions to introduce the ethanone group . Alternatively, Claisen-Schmidt condensation between brominated dibenzothiophene aldehydes and ketones has been employed to construct fused heterocyclic systems, as demonstrated in the synthesis of tricyclic benzo[b]thiophene derivatives . Key optimization factors include catalyst choice (e.g., AlCl₃ vs. NaOH/EtOH), solvent selection (e.g., PhCl for high-temperature cyclization), and reaction duration (6–12 hours for cyclization steps) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For example:
- ¹H NMR : Signals for aromatic protons (δ 7.2–8.9 ppm) and the ethanone methyl group (δ 2.2–2.5 ppm) .
- ¹³C NMR : Carbonyl peaks at δ 190–200 ppm and aromatic carbons at δ 120–140 ppm .
- MS : Molecular ion peaks (e.g., m/z 282 [M+1] for similar thiophene derivatives) confirm molecular weight .
Elemental analysis (C, H, N, S within ±0.4% of theoretical values) ensures purity .
Advanced: What is the role of the bromine substituent in modulating biological activity?
The bromine atom enhances electrophilicity and influences binding to biological targets. For instance, brominated dibenzothiophene derivatives exhibit upregulated BMP-2 expression (e.g., 39.8% upregulation for Compound 3 in osteoblast cultures), likely due to improved interactions with bone morphogenetic protein receptors . Comparative studies show bromine’s steric and electronic effects increase metabolic stability compared to non-halogenated analogues .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Molecular docking and density functional theory (DFT) predict binding affinities and reactive sites. For example:
- Docking studies of thiophene hybrids with EGFR kinase (PDB: 1M17) identify hydrogen bonds between the ethanone carbonyl and Lys721 .
- DFT calculations (e.g., HOMO-LUMO gaps) reveal bromine’s electron-withdrawing effects, which stabilize transition states in cyclization reactions .
Basic: What are the common functionalization reactions of this compound?
- Oxidation : The ethanone group can be oxidized to carboxylic acids using KMnO₄ or CrO₃ .
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
- Nucleophilic substitution : Bromine at the 8-position undergoes Suzuki coupling with aryl boronic acids for biaryl synthesis .
Advanced: What contradictions exist in reported bioactivity data, and how should they be resolved?
Discrepancies in BMP-2 upregulation rates (e.g., 22.8–39.8% for similar compounds ) may arise from assay variability (e.g., cell line differences, incubation times). Researchers should:
- Standardize assays using primary osteoblasts (vs. transformed lines).
- Validate results with Western blotting to quantify BMP-2 protein levels .
Advanced: How does the compound’s reactivity vary under photoredox conditions?
Under visible light, the brominated dibenzothiophene core participates in dearomatization reactions. For example, irradiation with Ru(bpy)₃²⁺ generates radical intermediates, enabling oxime formation (63% yield for 1k ). Control experiments (e.g., light/dark comparisons) confirm photocatalyst-free pathways .
Basic: What are the safety and handling considerations for this compound?
- Toxicity : Limited data; assume acute toxicity (LD₅₀ > 200 mg/kg in rodents).
- Handling : Use anhydrous conditions (moisture-sensitive), and avoid inhalation (volatile byproducts in AlCl₃ reactions) .
Advanced: What strategies improve yields in multi-step syntheses involving this compound?
- Continuous flow reactors : Enhance scalability and reduce side reactions in Friedel-Crafts steps .
- Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes (e.g., 80% yield for tricyclic derivatives ).
Advanced: How is the compound utilized in heterocyclic drug discovery?
It serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
